
Hexane, 1,1-diiodo-5-methyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 1,1-diiodo-5-methyl-5-nitro- is a chemical compound with the molecular formula C7H13I2NO2 It is characterized by the presence of two iodine atoms, a nitro group, and a methyl group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1-diiodo-5-methyl-5-nitro- typically involves the iodination of a suitable precursor, followed by nitration. The reaction conditions must be carefully controlled to ensure the selective introduction of iodine and nitro groups at the desired positions on the hexane backbone. Common reagents used in these reactions include iodine, nitric acid, and sulfuric acid.
Industrial Production Methods
Industrial production of Hexane, 1,1-diiodo-5-methyl-5-nitro- may involve large-scale iodination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 1,1-diiodo-5-methyl-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of dinitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
Hexane, 1,1-diiodo-5-methyl-5-nitro- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Hexane, 1,1-diiodo-5-methyl-5-nitro- involves its interaction with molecular targets through its iodine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group, in particular, can undergo reduction to form reactive nitrogen species that can modify proteins and nucleic acids.
Comparación Con Compuestos Similares
Hexane, 1,1-diiodo-5-methyl-5-nitro- can be compared with other similar compounds such as:
Hexane, 1,1-diiodo-5-nitro-: Lacks the methyl group, which may affect its reactivity and applications.
Hexane, 1,1-diiodo-5-methyl-:
Hexane, 1,1-diiodo-5-methyl-5-amino-: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Propiedades
Número CAS |
823180-31-0 |
|---|---|
Fórmula molecular |
C7H13I2NO2 |
Peso molecular |
396.99 g/mol |
Nombre IUPAC |
1,1-diiodo-5-methyl-5-nitrohexane |
InChI |
InChI=1S/C7H13I2NO2/c1-7(2,10(11)12)5-3-4-6(8)9/h6H,3-5H2,1-2H3 |
Clave InChI |
UMWCEXVIOROLLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCC(I)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
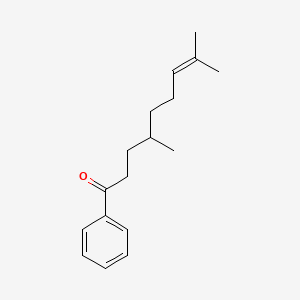
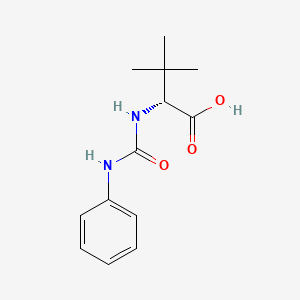
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)

![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)

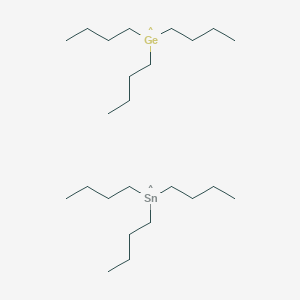
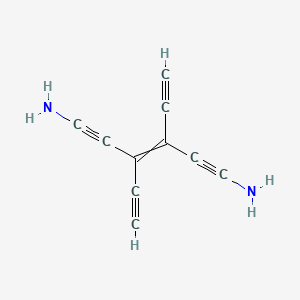
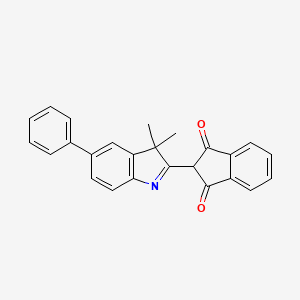
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)

![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
